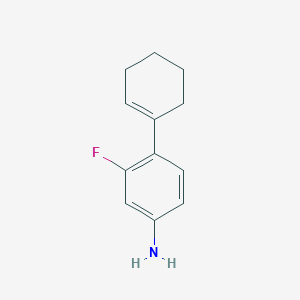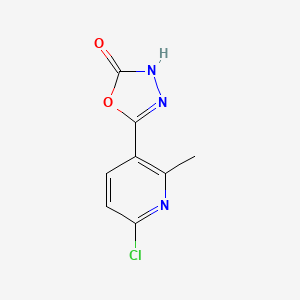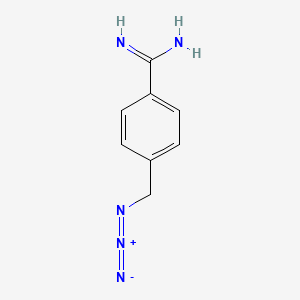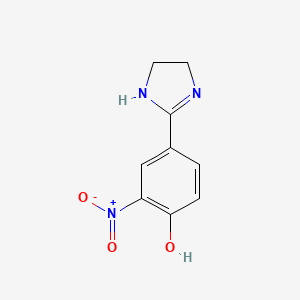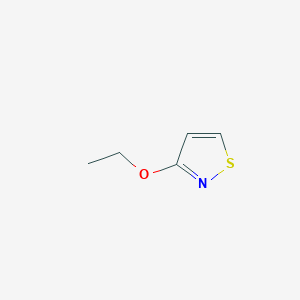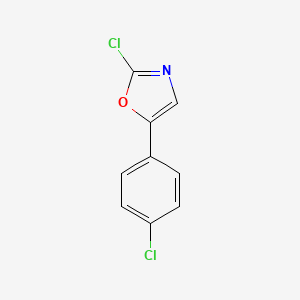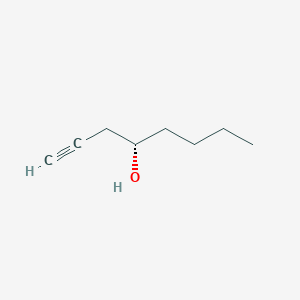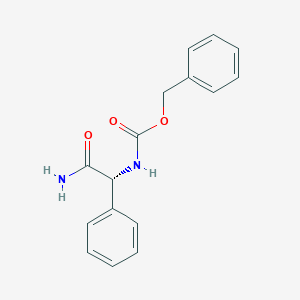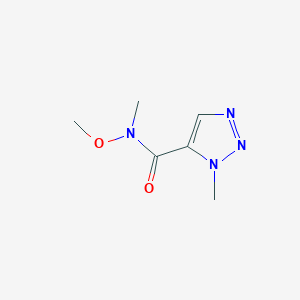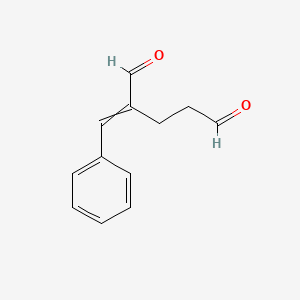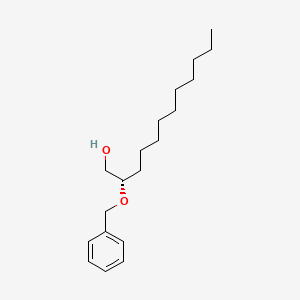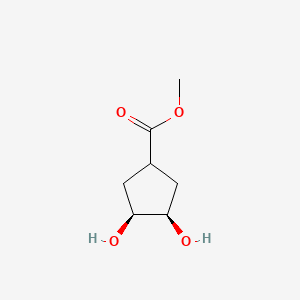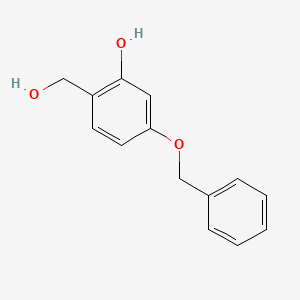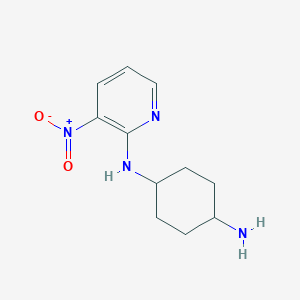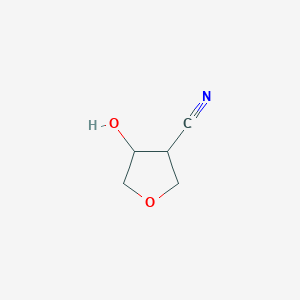
4-hydroxyoxolane-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxyoxolane-3-carbonitrile is an organic compound with the molecular formula C5H7NO2. It is a derivative of furan, a heterocyclic organic compound, and contains a nitrile group (-CN) and a hydroxyl group (-OH).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-hydroxyoxolane-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-formamide tetrahydrofuran with titanium tetrachloride in xylene. The reaction is carried out at room temperature, followed by heating to 50°C and stirring for 60 minutes .
Industrial Production Methods
Industrial production of this compound often involves the use of biomass-derived furan platform chemicals. These chemicals, such as furfural and 5-hydroxy-methylfurfural, can be converted into various furan derivatives, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxyoxolane-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products
Oxidation: Formation of 4-oxo-3-furancarbonitrile.
Reduction: Formation of tetrahydro-4-amino-3-furancarbonitrile.
Substitution: Formation of various substituted furan derivatives
Applications De Recherche Scientifique
4-hydroxyoxolane-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other materials
Mécanisme D'action
The mechanism of action of 4-hydroxyoxolane-3-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran-3-carbonitrile: Similar structure but lacks the hydroxyl group.
3-Cyanotetrahydrofuran: Another furan derivative with a nitrile group.
4-Hydroxy-tetrahydro-furan-3-carbonitrile: Similar structure with both hydroxyl and nitrile groups.
Uniqueness
4-hydroxyoxolane-3-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which provide it with distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C5H7NO2 |
|---|---|
Poids moléculaire |
113.11 g/mol |
Nom IUPAC |
4-hydroxyoxolane-3-carbonitrile |
InChI |
InChI=1S/C5H7NO2/c6-1-4-2-8-3-5(4)7/h4-5,7H,2-3H2 |
Clé InChI |
KZVPMNPHZILVPO-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CO1)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


